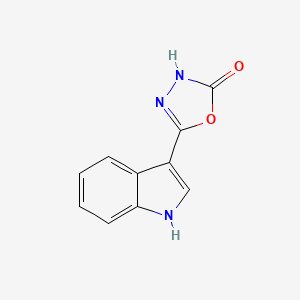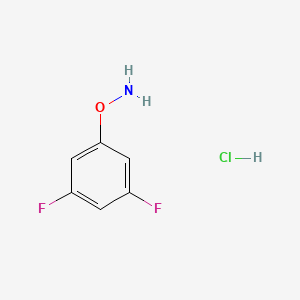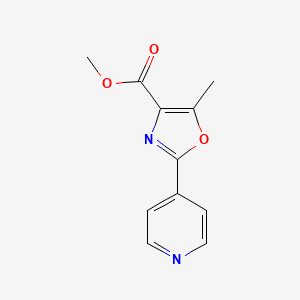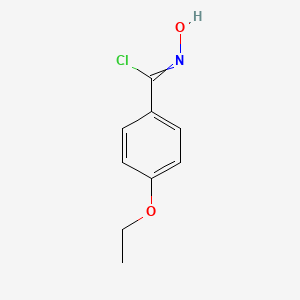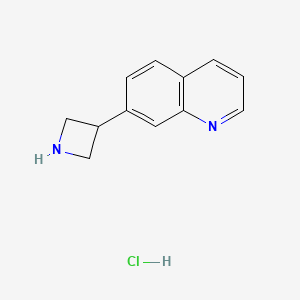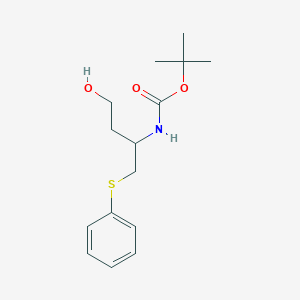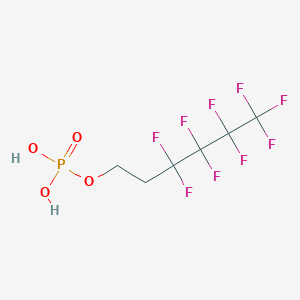
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is a fluorinated organophosphate compound It is characterized by the presence of a nonafluorohexyl group, which imparts unique chemical and physical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate typically involves the reaction of nonafluorohexanol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrogen phosphate ester. The general reaction can be represented as follows:
Nonafluorohexanol+Phosphoric Acid→3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce nonafluorohexanol and phosphoric acid.
Esterification: It can react with alcohols to form different esters.
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Substitution Reactions: Various reagents, including halides and nucleophiles, can be used under controlled conditions.
Major Products Formed
Hydrolysis: Nonafluorohexanol and phosphoric acid.
Esterification: Different esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate is unique due to its combination of a highly fluorinated alkyl chain and a phosphate group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its stability and reactivity also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
150065-76-2 |
|---|---|
Formule moléculaire |
C4F9CH2CH2OP(=O)(OH)2 C6H6F9O4P |
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H6F9O4P/c7-3(8,1-2-19-20(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) |
Clé InChI |
BBLFCNLVILKUEU-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


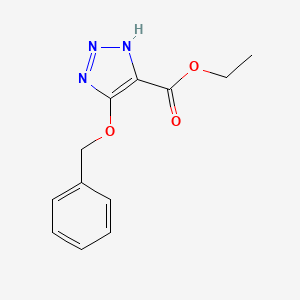
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
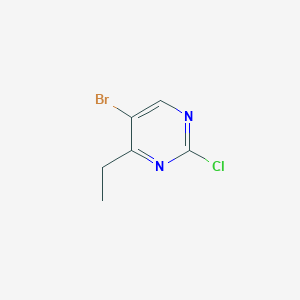
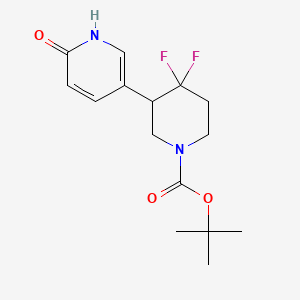
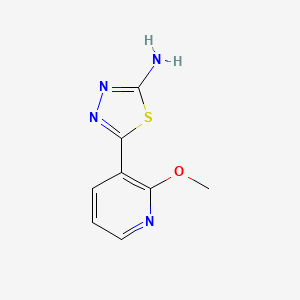
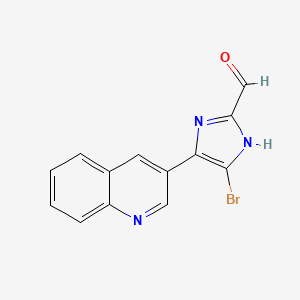
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
